molecular formula C8H18ClNSi B2518097 (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride CAS No. 2172212-79-0

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride

Cat. No. B2518097
CAS RN: 2172212-79-0
M. Wt: 191.77
InChI Key: OGBFKCJOETWQEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves the use of silyl groups and cyclopropane rings. For instance, [(Trimethylsilyl)methylene]cyclopropanedicarboxylates are synthesized from the cyclopropanation of silylallenes with dimethyl diazomalonate, as described in the first paper . This suggests that similar strategies could be employed in the synthesis of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride, utilizing silylallenes and appropriate diazo compounds to introduce the cyclopropane structure.

Molecular Structure Analysis

The molecular structure of compounds with trimethylsilyl groups and cyclopropane rings is characterized by the presence of the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The trimethylsilyl group is a common silyl ether protecting group that can influence the reactivity and stability of the molecule . The presence of these groups in the compound of interest would likely affect its reactivity and the types of reactions it can undergo.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as 1,2-bis(trimethylsiloxy)cyclopropanes, involves reactions that can lead to ring opening, resulting in various products like α-ketols, enones, and β-diketones . These reactions are typically initiated by acid or base solvolysis or halogenation. The compound may also undergo similar reactions, given the presence of the cyclopropane ring and the potential for ring strain to drive these transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, we can infer from related compounds that the trimethylsilyl group would confer some degree of hydrophobicity and steric bulk, affecting solubility and reactivity. The cyclopropane ring would contribute to the compound's reactivity due to ring strain, and the presence of the amine could make the compound a candidate for salt formation, as indicated by the hydrochloride form mentioned .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of β-Lactams : N-Methylidene[bis(trimethylsilyl)methyl]amine has been utilized as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to synthesize 4-unsubstituted β-lactams in a single step, showcasing its utility in facilitating complex organic reactions (Palomo et al., 1997).
  • Amino Acid Methyl Ester Hydrochlorides Synthesis : A method involves reacting amino acids with methanol in the presence of trimethylchlorosilane, compatible with various amino acids, highlighting the compound's versatility in synthesizing essential biochemicals (Li & Sha, 2008).
  • Preparation of Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives : Demonstrates the compound's role in creating low molecular weight polar scaffolds for drug discovery, using a cycloaddition approach for the synthesis of derivatives (Yarmolchuk et al., 2011).

Catalytic and Asymmetric Reactions

  • Catalytic Asymmetric Reduction of N-H Imines : Showcases the use of bis(trimethylsilyl)amide in the catalytic asymmetric synthesis of amines, providing a new pathway for creating enantiomerically enriched compounds (Gosselin et al., 2005).

Material Science and Polymer Chemistry

  • Synthesis of Polylactide : Zinc(II) complexes bearing camphor-based iminopyridines, pre-catalysts for the ring-opening polymerization of rac-lactide, show the compound's potential in producing polylactic acid, a biodegradable polymer, with a preference for heterotactic polylactide (Kwon et al., 2015).

properties

IUPAC Name

(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NSi.ClH/c1-6-7(5-9)8(6)10(2,3)4;/h7H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBFKCJOETWQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1CN)[Si](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2172212-79-0
Record name [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine hydrochloride
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